Cas no 4043-69-0 (Benzenamine,N-2-buten-1-yl-4-methyl-)

Benzenamine,N-2-buten-1-yl-4-methyl- structure
4043-69-0 structure
Product name:Benzenamine,N-2-buten-1-yl-4-methyl-
CAS No:4043-69-0
MF:C11H15N
MW:161.2435
CID:332608
PubChem ID:5356533

Benzenamine,N-2-buten-1-yl-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-2-buten-1-yl-4-methyl-
    • N-[(E)-but-2-enyl]-4-methylaniline
    • 1-p-Toluidino-buten-(2)
    • AC1NS9BF
    • AC1Q2A3S
    • N-(2-butenyl)-p-toluidine
    • N-[(2E)-but-2-en-1-yl]-4-methylaniline
    • N-But-2-enyl-p-toluidin
    • N-but-2-enyl-p-toluidine
    • NSC60249
    • NSC-60249
    • DTXSID80418129
    • AKOS024322992
    • (E)-N-(but-2-enyl)-4-methylaniline
    • SCHEMBL11325703
    • N-CROTYL-p-TOLUIDINE
    • SCHEMBL11325700
    • 4043-69-0
    • Inchi: InChI=1S/C11H15N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+
    • InChI Key: JHEPPYHYYIYFQJ-ONEGZZNKSA-N
    • SMILES: C(NC1C=CC(C)=CC=1)/C=C/C

Computed Properties

  • Exact Mass: 161.12055
  • Monoisotopic Mass: 161.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.958
  • Boiling Point: 257.4°C at 760 mmHg
  • Flash Point: 109.8°C
  • Refractive Index: 1.562
  • PSA: 12.03
  • LogP: 3.05600

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